molecular formula C6H2Br2F3N B1408059 2,4-Dibromo-3-(trifluoromethyl)pyridine CAS No. 1227582-03-7

2,4-Dibromo-3-(trifluoromethyl)pyridine

Cat. No.: B1408059
CAS No.: 1227582-03-7
M. Wt: 304.89 g/mol
InChI Key: JDHDPJBTMKXLQU-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(trifluoromethyl)pyridine is a halogenated pyridine derivative that features both bromine and trifluoromethyl groups. This compound is of significant interest in various fields due to its unique chemical properties, which are influenced by the presence of both bromine and fluorine atoms. These properties make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other industrial chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-3-(trifluoromethyl)pyridine typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 3-(trifluoromethyl)pyridine using bromine or bromine-containing reagents under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality. The use of high-purity starting materials and stringent reaction conditions are critical to achieving the desired product specifications.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dibromo-3-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like sodium methoxide or potassium thiolate in polar solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2,4-Dibromo-3-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and advanced coatings.

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-(trifluoromethyl)pyridine exerts its effects is largely dependent on its chemical structure. The presence of bromine and trifluoromethyl groups influences its reactivity and interaction with biological targets. For instance, the trifluoromethyl group can enhance the lipophilicity and metabolic stability of the compound, while the bromine atoms can participate in halogen bonding interactions with proteins and enzymes. These interactions can modulate the activity of molecular targets and pathways involved in various biological processes.

Comparison with Similar Compounds

2,4-Dibromo-3-(trifluoromethyl)pyridine can be compared with other halogenated pyridine derivatives, such as:

    2,4-Dichloro-3-(trifluoromethyl)pyridine: Similar in structure but with chlorine atoms instead of bromine, leading to different reactivity and applications.

    2,4-Dibromo-5-(trifluoromethyl)pyridine: Another isomer with bromine atoms at different positions, affecting its chemical properties and uses.

    3-Bromo-2-(trifluoromethyl)pyridine:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

2,4-dibromo-3-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Br2F3N/c7-3-1-2-12-5(8)4(3)6(9,10)11/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDHDPJBTMKXLQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1Br)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Br2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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